N-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine

Protein Binding Fluorescence Spectroscopy Binding Constant

Py-Gly-Gly-Phe is a pyrene-labeled tripeptide engineered for high-resolution protein footprinting. Its extended Gly-Gly linker critically modulates binding: 300-fold lower BSA affinity (2.2×10⁵ M⁻¹ vs 6.5×10⁷ M⁻¹ for Py-Phe) enables probing of transient, low-affinity interactions without competitive masking. Unique 466 nm emission upon binding provides quantifiable complex formation readout. Irradiation at 344 nm induces site-specific backbone cleavage (e.g., Trp108-Val109 in lysozyme). Non-superimposable CD spectrum serves as identity QC. Choosing this specific linker length eliminates uncontrolled variability inherent in Py-Phe or Py-Gly-Phe substitution. ≥98% purity.

Molecular Formula C33H31N3O5
Molecular Weight 549.627
CAS No. 228414-53-7
Cat. No. B561677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine
CAS228414-53-7
SynonymsPy-Gly-Gly-Phe
Molecular FormulaC33H31N3O5
Molecular Weight549.627
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2
InChIInChI=1S/C33H31N3O5/c37-28(34-19-29(38)35-20-30(39)36-27(33(40)41)18-21-6-2-1-3-7-21)11-5-8-22-12-13-25-15-14-23-9-4-10-24-16-17-26(22)32(25)31(23)24/h1-4,6-7,9-10,12-17,27H,5,8,11,18-20H2,(H,34,37)(H,35,38)(H,36,39)(H,40,41)/t27-/m0/s1
InChIKeyHTURFCDSXIXFGP-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine (CAS 228414-53-7) Product Baseline & Core Specifications


N-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine (CAS 228414-53-7), also referred to as Py-Gly-Gly-Phe, is a synthetic, pyrene-labeled tripeptide fluorescent probe with the molecular formula C33H31N3O5 and a molecular weight of 549.62 g/mol . It is characterized by a pyrene fluorophore conjugated to the N-terminus of a glycylglycyl-L-phenylalanine (Gly-Gly-Phe) peptide chain. This structure endows the molecule with a distinct absorption maximum at 342 nm, making it suitable for fluorescence microscopy applications . Its primary, peer-reviewed research application is as a site-specific photocleavage reagent for protein footprinting and structural biology studies [1].

Why N-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine Cannot Be Substituted by Simpler Pyrene-Labeled Analogs


The tripeptide structure of N-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine (Py-Gly-Gly-Phe) confers functional properties that are not replicated by its simpler dipeptide (Py-Gly-Phe) or single amino acid (Py-Phe) analogs [1]. The extended Gly-Gly linker between the pyrene fluorophore and the phenylalanine recognition moiety introduces a distinct conformational flexibility and spatial separation, which directly modulates key performance metrics including protein binding specificity, fluorescence emission profile, and the pattern of photocleavage sites on a target protein [2]. Consequently, procurement and experimental substitution based on the pyrene fluorophore alone, without considering the specific linker length, risks introducing significant and unaccounted-for variability into protein interaction and footprinting assays [3]. The following quantitative evidence details these critical performance deltas.

Quantitative Differentiation of N-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine (CAS 228414-53-7) Against Key Analogs


Binding Affinity for Bovine Serum Albumin (BSA) Relative to Py-Gly-Phe and Py-Phe

The binding constant (K) of N-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine (Py-Gly-Gly-Phe) for bovine serum albumin (BSA) is reported to be approximately 2.2 × 10^5 M^-1 [1]. This value is an order of magnitude lower than that of the shorter dipeptide analog N-4-(1-pyrene)butyroyl-L-phenylalanine (Py-Phe), which exhibits a binding constant of 6.5 × 10^7 M^-1 for BSA [2]. This 300-fold difference in affinity is a direct consequence of the extended Gly-Gly linker in the target compound, which alters its interaction with the protein's hydrophobic binding pockets compared to the more compact Py-Phe structure [1].

Protein Binding Fluorescence Spectroscopy Binding Constant

Fluorescence Emission Profile on Binding to BSA: A Unique 466 nm Band

A key spectroscopic differentiator for N-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine (Py-Gly-Gly-Phe) is the emergence of a new, broad emission band centered at 466 nm when bound to bovine serum albumin (BSA) [1]. This long-wavelength emission is also observed with the shorter analog Py-Phe, but is entirely absent for the dipeptide analog Py-Gly-Phe and the simple Py-Gly control under identical conditions [2]. This band is attributed to an excimer-like state or specific pyrene-protein interactions that are uniquely enabled by the particular linker length and conformational flexibility of Py-Gly-Gly-Phe and Py-Phe, but not by the intermediate Py-Gly-Phe structure [3].

Fluorescence Spectroscopy Protein Conformation Excimer Emission

Photocleavage Site Pattern on Lysozyme: An Additional Minor Cleavage Site

The pattern of photocleavage on the model protein hen egg lysozyme is distinct for N-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine (Py-Gly-Gly-Phe) compared to the shorter analog Py-Phe. While both probes share a primary cleavage site between Trp108 and Val109, Py-Gly-Gly-Phe uniquely induces a second, minor cleavage site between Ala110 and Trp111 [1]. In contrast, Py-Phe photocleavage of lysozyme is reported to occur at only a single site (Trp108-Val109) [2]. This additional cleavage site is also observed with the intermediate Py-Gly-Phe analog, but the combination of altered binding affinity and a distinct cleavage pattern differentiates the target compound's overall footprint [3].

Protein Footprinting Photocleavage Site-Specificity

Differential Circular Dichroism (CD) Spectral Signature Compared to All Analogs

Circular dichroism (CD) spectroscopy provides an unequivocal method for distinguishing N-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine (Py-Gly-Gly-Phe) from its close analogs when bound to a protein. The CD spectra of probe-protein complexes are reported to be non-superimposable across the series of pyrenyl probes, including Py-Gly, Py-Phe, Py-Gly-Phe, and Py-Gly-Gly-Phe [1]. Specifically, no two CD spectra were superimposable, demonstrating that the chiral environment surrounding the pyrenyl chromophore is uniquely and sensitively altered by the linker structure and length, thereby generating a distinct spectral fingerprint for each probe [2].

Circular Dichroism Protein Conformation Chiral Environment

Validated Research Application Scenarios for N-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine (CAS 228414-53-7)


Site-Specific Protein Footprinting and Structural Mapping

N-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine (Py-Gly-Gly-Phe) is a validated photoreagent for mapping protein structure and binding interfaces. When complexed with a target protein and irradiated at 344 nm in the presence of an electron acceptor like cobalt(III) hexammine, it induces site-specific cleavage of the peptide backbone [1]. The resulting cleavage pattern, which for the model protein lysozyme includes a major cut between Trp108-Val109 and a distinct minor cut between Ala110-Trp111 [2], serves as a high-resolution structural probe. The unique, non-superimposable CD spectrum of the Py-Gly-Gly-Phe/protein complex provides a quality control metric for ensuring correct probe binding prior to photolysis.

Differential Protein Interaction Studies Using Binding Affinity Tuning

The 300-fold lower binding constant of Py-Gly-Gly-Phe for bovine serum albumin (BSA) compared to the high-affinity analog Py-Phe (2.2 × 10^5 M^-1 vs. 6.5 × 10^7 M^-1) [1][2] enables its use in experiments where strong, non-specific binding would be a confounding factor. This property allows for the study of lower-affinity or transient protein-small molecule interactions that would otherwise be masked or dominated by a high-affinity probe. Furthermore, the unique 466 nm fluorescence emission band that appears only upon binding to BSA provides a direct and quantifiable readout for successful complex formation, enabling real-time monitoring of binding events.

Analytical Method Development and Quality Control for Pyrene-Labeled Peptides

The distinct and well-characterized spectroscopic signatures of Py-Gly-Gly-Phe, including its specific absorption maximum at 342 nm [1] and its unique, non-superimposable circular dichroism (CD) spectrum when bound to proteins [2], make it an ideal reference standard for developing and validating analytical methods. Researchers can use these data to confirm the identity and purity of their own synthesized or procured batches of the compound, and to differentiate it from close structural analogs like Py-Gly-Phe or Py-Phe, thereby mitigating the risk of experimental failure due to compound misidentification or substitution .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.